N-methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide
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Overview
Description
N-methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions, typically using nitric acid and sulfuric acid as reagents.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine, often using coupling reagents such as EDCI or DCC.
Methylation: The final step involves the methylation of the nitrogen atom, which can be achieved using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Scientific Research Applications
N-methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Inhibition of Enzymes: The compound can inhibit the activity of certain enzymes by binding to their active sites.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Oxidative Stress: The compound can induce oxidative stress in cells, leading to cell death.
Comparison with Similar Compounds
N-methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide can be compared with other similar compounds, such as:
N-methyl-2-pyridone-5-carboxamide: Similar in structure but differs in the presence of a pyridone ring instead of an indoline ring.
N-bicyclo-5-chloro-1H-indole-2-carboxamide: Similar in structure but contains a chloro group and a bicyclic ring system.
N-methyl-2-pyridone-5-carboxamide: Similar in structure but contains a pyridone ring instead of a nitrofuran ring.
Properties
IUPAC Name |
N-methyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-16-14(19)11-8-9-4-2-3-5-10(9)17(11)15(20)12-6-7-13(23-12)18(21)22/h2-7,11H,8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWOEGYJKCMSIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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